N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16311331
Molecular Formula: C20H18N2O4
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O4 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O4/c1-12(2)22-10-16(14-5-3-4-6-15(14)20(22)24)19(23)21-13-7-8-17-18(9-13)26-11-25-17/h3-10,12H,11H2,1-2H3,(H,21,23) |
| Standard InChI Key | NRSWDJUERYOIFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a molecular weight of approximately 350.4 g/mol, as indicated by its CAS number 1401604-57-6 . This compound features a benzodioxole moiety linked to an isoquinoline core, which is further substituted with a propan-2-yl group and a carboxamide group. The presence of these functional groups suggests potential biological activity and applications in medicinal chemistry.
Structural Features
The compound's structure includes:
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Benzodioxole Moiety: Known for its presence in various biologically active compounds, often contributing to neuroprotective or anticancer properties.
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Isoquinoline Core: A common scaffold in pharmaceuticals, often associated with biological activities such as anticancer and antimicrobial effects .
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Propan-2-yl Group: Adds hydrophobicity and can influence the compound's pharmacokinetic properties.
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Carboxamide Group: Contributes to the compound's solubility and potential for forming hydrogen bonds, which can be crucial for interacting with biological targets.
Synthesis
The synthesis of N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including condensation reactions and cyclization processes. Specific reaction conditions, such as temperature, solvent choice, and catalysts, significantly influence the yield and purity of the final product.
Biological Activity
While specific biological activities of this compound have not been extensively documented, its structural features suggest potential applications:
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Anticancer Activity: Compounds with similar isoquinoline structures have shown anticancer properties .
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Antimicrobial Activity: The presence of a benzodioxole moiety and carboxamide group could contribute to antimicrobial effects.
Comparison with Similar Compounds
These comparisons highlight the potential versatility of compounds containing benzodioxole and isoquinoline structures.
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms of action and confirm the biological activities of N-(1,3-benzodioxol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide. Interaction studies with biological targets will be crucial for understanding its therapeutic potential and safety profile.
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